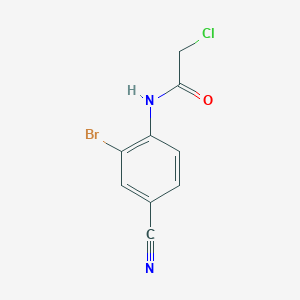![molecular formula C10H9ClN4O B7557551 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide, also known as CTAP, is a chemical compound with potential applications in scientific research. It belongs to the class of triazole-based compounds and has been studied for its mechanism of action and biochemical effects. In
Mécanisme D'action
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide acts as a competitive antagonist at the delta opioid receptor, inhibiting the binding of endogenous ligands such as enkephalins and dynorphins. This results in a decrease in the activity of the delta opioid receptor and its downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells, particularly in breast cancer and melanoma. This compound has also been shown to decrease the release of inflammatory cytokines and to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide in lab experiments is its specificity for the delta opioid receptor. This allows researchers to study the effects of delta opioid receptor activation or inhibition without interference from other opioid receptors. However, one limitation of using this compound is its relatively low potency compared to other delta opioid receptor antagonists.
Orientations Futures
There are several future directions for research on 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide. One area of interest is the development of more potent this compound analogs that could be used as therapeutic agents. Another direction is the study of the effects of this compound on other physiological processes, such as immune function and cardiovascular function. Additionally, this compound could be used as a tool to study the role of the delta opioid receptor in the development and progression of various diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide involves the reaction of 4-(4-chlorophenyl)-1,2,3-triazole with chloroacetyl chloride in the presence of triethylamine. The resulting compound is purified by column chromatography to obtain this compound in a high yield.
Applications De Recherche Scientifique
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide has been studied for its potential applications in scientific research. It has been shown to inhibit the binding of ligands to the delta opioid receptor, which has implications for the treatment of addiction and pain management. This compound has also been used as a tool to study the role of the delta opioid receptor in various physiological processes.
Propriétés
IUPAC Name |
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-7-10(16)14-8-1-3-9(4-2-8)15-12-5-6-13-15/h1-6H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROCKGTWISVNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)N2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide](/img/structure/B7557470.png)
![N-[4-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557479.png)
![2-Chloro-4-[(2-chloroacetyl)amino]benzamide](/img/structure/B7557483.png)
![2-chloro-N-[3-(cyanomethoxy)phenyl]acetamide](/img/structure/B7557490.png)

![2-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7557511.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557517.png)




![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)

